Cas no 1998256-90-8 (3-(1-cyclohexylpropan-2-yl)aminopropanenitrile)

3-(1-Cyclohexylpropan-2-yl)aminopropanenitrile is a nitrile-functionalized amine compound with a cyclohexyl-substituted propan-2-yl backbone, offering versatile reactivity in organic synthesis. Its structure combines a secondary amine group with a nitrile moiety, making it useful as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The cyclohexyl group enhances steric and electronic properties, potentially improving selectivity in catalytic or coupling reactions. The nitrile functionality allows further derivatization, such as hydrolysis to carboxylic acids or reduction to primary amines. This compound is particularly valuable in medicinal chemistry for scaffold diversification due to its balanced lipophilicity and functional group compatibility. Proper handling is advised due to the reactivity of the nitrile group.
3-(1-cyclohexylpropan-2-yl)aminopropanenitrile structure
1998256-90-8 structure
Product Name:3-(1-cyclohexylpropan-2-yl)aminopropanenitrile
CAS No:1998256-90-8
MF:C12H22N2
MW:194.316483020782
CID:5939905
PubChem ID:165859302
Update Time:2025-08-04

3-(1-cyclohexylpropan-2-yl)aminopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile
    • 3-[(1-cyclohexylpropan-2-yl)amino]propanenitrile
    • EN300-1178378
    • 1998256-90-8
    • Inchi: 1S/C12H22N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h11-12,14H,2-7,9-10H2,1H3
    • InChI Key: FLNLJPICJQPBPB-UHFFFAOYSA-N
    • SMILES: N(CCC#N)C(C)CC1CCCCC1

Computed Properties

  • Exact Mass: 194.178298710g/mol
  • Monoisotopic Mass: 194.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.8Ų

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Additional information on 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile

3-(1-Cyclohexylpropan-2-yl)aminopropanenitrile (CAS No. 1998256-90-8): An Emerging Compound in Pharmaceutical Research

3-(1-Cyclohexylpropan-2-yl)aminopropanenitrile (CAS No. 1998256-90-8) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of aminonitriles and is characterized by a cyclohexyl group attached to a propan-2-yl moiety, which imparts specific physicochemical properties that make it an intriguing candidate for drug development.

The cyclohexyl group in 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile contributes to its lipophilicity, enhancing its ability to cross biological membranes and potentially improving its bioavailability. The aminopropanenitrile moiety, on the other hand, provides the compound with nitrogen functionalities that can interact with various biological targets, making it a versatile scaffold for medicinal chemistry.

Recent studies have explored the potential of 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile in various therapeutic areas. One notable area of research is its potential as an analgesic agent. Preclinical studies have shown that this compound exhibits significant analgesic effects in animal models of pain, suggesting its potential for the treatment of chronic pain conditions. The mechanism of action is thought to involve modulation of nociceptive pathways, possibly through interaction with opioid receptors or other pain-related signaling pathways.

In addition to its analgesic properties, 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This suggests that 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile could be a valuable candidate for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile has also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens in clinical settings. Additionally, it shows low toxicity in preclinical toxicity studies, making it a promising candidate for further clinical development.

One of the key challenges in the development of new pharmaceutical compounds is ensuring their safety and efficacy in human subjects. To address this, several phase I clinical trials have been initiated to evaluate the safety and tolerability of 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile in healthy volunteers. Preliminary results from these trials have been encouraging, with no serious adverse events reported and a favorable safety profile observed.

Furthermore, ongoing research is focusing on optimizing the chemical structure of 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile to enhance its therapeutic potential. Medicinal chemists are exploring various structural modifications to improve its potency, selectivity, and pharmacokinetic properties. These efforts aim to develop more effective and safer drug candidates for clinical use.

In conclusion, 3-(1-cyclohexylpropan-2-yl)aminopropanenitrile (CAS No. 1998256-90-8) represents a promising compound in the field of pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutics. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, paving the way for future advancements in drug discovery and development.

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